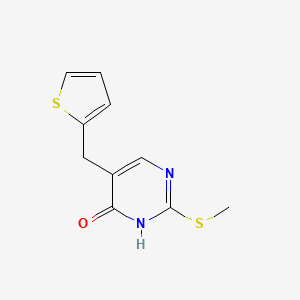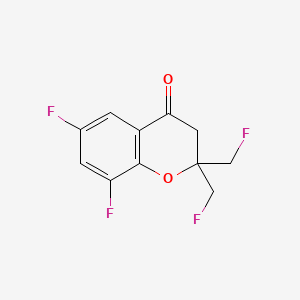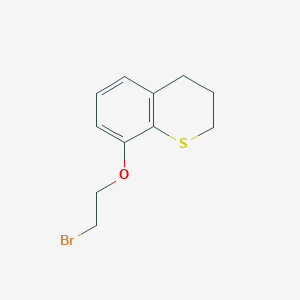
5-allyloxy-N,N-dimethylisophthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-allyloxy-N,N-dimethylisophthalamic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an allyloxy group attached to the isophthalamic acid core, along with two dimethyl groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid typically involves the reaction of isophthalic acid derivatives with allyl alcohol and dimethylamine. The process generally includes the following steps:
Esterification: Isophthalic acid is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to form the allyl ester.
Amidation: The allyl ester is then reacted with dimethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isophthalamic acid derivatives.
Applications De Recherche Scientifique
5-allyloxy-N,N-dimethylisophthalamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can facilitate binding to specific sites, while the dimethyl groups can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Allyloxy-N,N-dimethyl-benzamide: Similar structure but with a benzamide core.
5-Allyloxy-N,N-dimethyl-terephthalamic acid: Similar structure but with a terephthalamic acid core.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid is unique due to its specific substitution pattern on the isophthalamic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-4-5-18-11-7-9(12(15)14(2)3)6-10(8-11)13(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
Clé InChI |
NDBDRARCZCZLRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole](/img/structure/B8328953.png)











